molecular formula C15H12N2OS2 B2828056 N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-3-carboxamide CAS No. 1705206-96-7

N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2828056
CAS No.: 1705206-96-7
M. Wt: 300.39
InChI Key: BRZNEEMECBHGRB-UHFFFAOYSA-N
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Description

“N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-3-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a new class of novel thiazole-(benz)azole derivatives was synthesized to investigate their anticancer activity . The structure of the compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, and MS. For example, in a related compound, the IR spectrum showed peaks at 3281 cm-1 (amide N–H), 3024 cm-1 (aromatic C–H), 2945 cm-1 (aliphatic C–H), 1670 cm-1 (amide C=O), 1597-1399 cm-1 (C=C and C=N) and 1298-1021 cm-1 (C–N) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the conditions and reagents used. Thiazoles are known to undergo various chemical reactions due to the presence of nitrogen and sulfur atoms in the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, a related compound was reported to have a melting point of 193°C .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis and Antimicrobial Activities : A series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives have been synthesized. These compounds showed significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2012).

  • Chemoselective Thionation-Cyclization : An efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of functionalized enamides was reported (Kumar, Parameshwarappa, & Ila, 2013).

  • Intramolecular Diels–Alder Reaction : Research on N-(2-Thienyl)allene carboxamides explored their reaction as dienes or dienophiles in an intramolecular Diels–Alder reaction (Himbert, Schlindwein, & Maas, 1990).

Biological Applications and Studies

  • Antimicrobial Agents : The synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).

  • Cytotoxic Activities : New thiophene derivatives were prepared and exhibited cytotoxicity against human cancer cell lines HepG2 and MCF-7, showing potential as cancer treatment agents (Mehdhar et al., 2022).

  • Cholinesterase Inhibitors : Novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide were explored for their potential as cholinesterase inhibitors and antioxidants (Kausar et al., 2021).

Miscellaneous Applications

  • Photostabilizers for Poly(vinyl chloride) : Synthesized new thiophenes acted as photostabilizers for PVC, suggesting industrial applications (Balakit et al., 2015).

  • DNA Cleavage and Cytotoxic Studies : Metal complexes of Schiff base ligand derived from thiazole and quinoline moiety were studied for their DNA cleavage and in vitro cytotoxic activities (Yernale & Bennikallu Hire Mathada, 2014).

  • Liquid Crystals : Synthesis of thiophene-based derivative liquid crystals and analysis of their mesomorphic and optical behavior (Nafee, Ahmed, & Hagar, 2020).

Future Directions

The future directions for “N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-3-carboxamide” could involve further investigation of its biological activities and potential applications in medicinal chemistry. Thiazole derivatives have shown promise in various areas, including as antimicrobial, antifungal, antiviral, and anticancer agents .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-16-14(9-20-10)12-4-2-3-5-13(12)17-15(18)11-6-7-19-8-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZNEEMECBHGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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